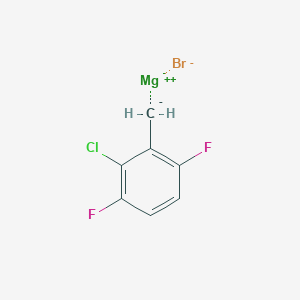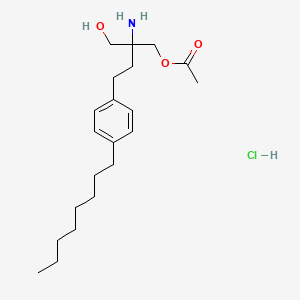
2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate hydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include acetyl chloride, octylphenyl derivatives, and amino alcohols. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow techniques to enhance efficiency and yield. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, owing to its unique properties.
作用机制
The mechanism of action of 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- **2-Amino-2-(hydroxymethyl)-4-(4-hexylphenyl)butyl acetate
- **2-Amino-2-(hydroxymethyl)-4-(4-decylphenyl)butyl acetate
Uniqueness
Compared to similar compounds, 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate hydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties. These differences make it a valuable compound for targeted research and applications.
属性
分子式 |
C21H36ClNO3 |
|---|---|
分子量 |
386.0 g/mol |
IUPAC 名称 |
[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] acetate;hydrochloride |
InChI |
InChI=1S/C21H35NO3.ClH/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(22,16-23)17-25-18(2)24;/h10-13,23H,3-9,14-17,22H2,1-2H3;1H |
InChI 键 |
ZPMRVAJZGMWRAM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)
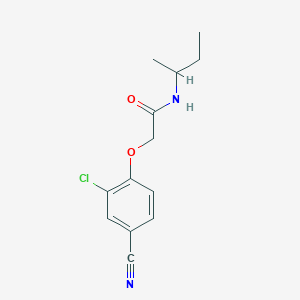
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)

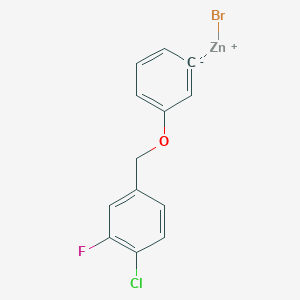
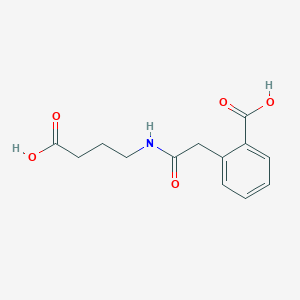
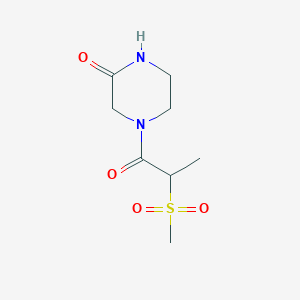
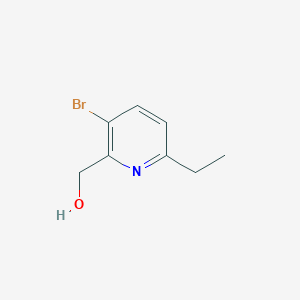

![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
